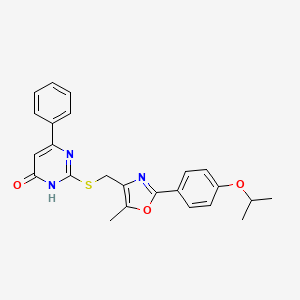

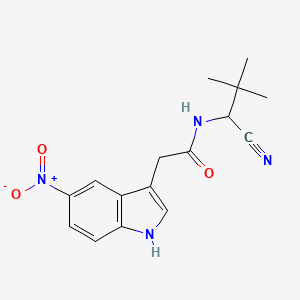

![molecular formula C17H15ClN4O4 B2480583 N-(3-chlorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 941984-39-0](/img/structure/B2480583.png)

N-(3-chlorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds typically involves a multi-step reaction process. For instance, certain pyrimidinyl acetamide derivatives are synthesized through condensation reactions, starting from basic heterocyclic amines and chloro-substituted compounds. This process often involves the use of catalysts or specific conditions to promote the formation of the desired product with high yield and purity (Huang et al., 2020).

Molecular Structure Analysis

The molecular structure and conformation of similar compounds are determined using X-ray crystallography, showing specific bond lengths, angles, and spatial arrangements. For example, a detailed structural analysis can reveal the tetragonal system, space group, and cell dimensions of the crystal structure. Density Functional Theory (DFT) calculations complement these findings by optimizing geometric bond lengths and angles, closely matching experimental data (Huang et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often explore the reactivity of the pyrimidine ring and its interactions with various nucleophiles and electrophiles. This includes the formation of Schiff bases through reactions with primary amines or the synthesis of heterocyclic compounds via reactions with bifunctional nucleophiles. These reactions are crucial for modifying the compound's chemical properties for potential applications (Farouk et al., 2021).

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques

Research has explored diverse synthetic pathways to create pyrimidine derivatives, highlighting methods such as the two-step synthesis from chloro-substituted pyridines and the cyclization of cyanoacetamide derivatives. These studies are crucial for developing efficient and scalable synthesis methods for similar compounds (Kobayashi et al., 2007).

Structural Elucidation

X-ray diffraction and spectroscopic techniques have been employed to determine the crystal structures of pyrimidine derivatives. These analyses provide detailed insights into the molecular conformation, which is essential for understanding the reactivity and interaction capabilities of such compounds (Subasri et al., 2016).

Biological Activities

Antitumor Activities

Several pyrimidine derivatives have been synthesized and evaluated for their antitumor properties. For instance, studies have identified compounds with significant activity against human cancer cell lines, such as breast adenocarcinoma MCF7 cells. This research paves the way for the development of new chemotherapeutic agents (El-Morsy et al., 2017).

Anti-inflammatory and Analgesic Properties

Research on benzodifuran and thiazolopyrimidine derivatives derived from natural compounds like visnaginone and khellinone has revealed their potential as COX inhibitors, showcasing significant anti-inflammatory and analgesic activities. Such studies highlight the therapeutic potential of pyrimidine derivatives in treating inflammation and pain (Abu‐Hashem et al., 2020).

properties

IUPAC Name |

N-(3-chlorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O4/c1-21-15-14(12(26-2)6-7-19-15)16(24)22(17(21)25)9-13(23)20-11-5-3-4-10(18)8-11/h3-8H,9H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBZIMXEKWRJHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=O)N(C1=O)CC(=O)NC3=CC(=CC=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2480503.png)

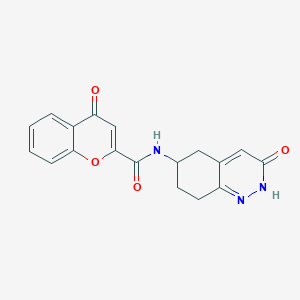

![2-Cyclopropyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2480507.png)

![8-(3,4-dimethoxyphenethyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480510.png)

![Diethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}methylene)malonate](/img/structure/B2480512.png)

![(1R,5S)-8-((3,4-dimethylphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2480517.png)

![4-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2480521.png)

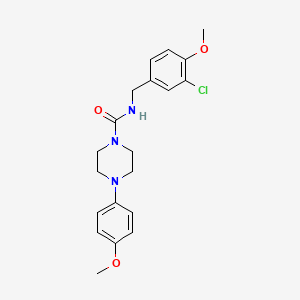

![(6-Chloro-4-{[2-(thiophen-2-yl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2480522.png)